REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[CH2:3][CH2:4][S:5][CH2:6][CH2:7][C:8]([OH:10])=O.C(N1C=CN=C1)([N:15]1[CH:19]=[CH:18]N=C1)=O.Cl.N1C=CN=C1.[Cl:31][C:32]1(NCC)[CH:36]=[CH:35][N:34]([C:37]2[CH:38]=[N:39][CH:40]=[CH:41][CH:42]=2)[NH:33]1>C(#N)C>[Cl:31][C:32]1[C:36]([N:15]([CH2:19][CH3:18])[C:8](=[O:10])[CH2:7][CH2:6][S:5][CH2:4][CH2:3][C:2]([F:1])([F:12])[F:11])=[CH:35][N:34]([C:37]2[CH:38]=[N:39][CH:40]=[CH:41][CH:42]=2)[N:33]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.999 g
|
Type
|
reactant
|
Smiles
|
FC(CCSCCC(=O)O)(F)F
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.947 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0.563 g
|
Type
|
reactant
|
Smiles
|
Cl.N1C=NC=C1
|
Name
|
3-Chloro-N-ethyl-1-(pyridine-3-yl)-1H-pyrazol-amine
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1(NN(C=C1)C=1C=NC=CC1)NCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
the reaction was stirred at 20° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at 75° C. for 42 hours, at which point HPLC analysis
|
Duration
|
42 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 20° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN(C=C1N(C(CCSCCC(F)(F)F)=O)CC)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |